molecular formula C35H52N2O9 B040763 (E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate CAS No. 123060-44-6

(E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B040763
CAS No.: 123060-44-6
M. Wt: 644.8 g/mol
InChI Key: RCEDCOCCCMIKCY-ZVCJTHDASA-N
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Description

  • Preparation Methods

    • Synthetic routes for HOE-065 are not widely documented, but it was initially developed by Sanofi.
    • Industrial production methods remain proprietary, limiting public information.
  • Chemical Reactions Analysis

    • HOE-065 exhibits dual properties:
      • AChE (acetylcholinesterase) inhibition: It inhibits the enzyme responsible for acetylcholine breakdown.
      • AChR (acetylcholine receptor) activation: It stimulates the α₁/β₁/δ/γ complex of acetylcholine receptors.
    • Common reactions include oxidation, reduction, and substitution, although specific conditions are not well-documented.
    • Major products formed during these reactions remain undisclosed.
  • Scientific Research Applications

    • HOE-065’s applications span various fields:

        Neuroscience: Due to its cholinergic activity modulation, it may impact cognitive function and neurotransmission.

        Cardiovascular Research: Its structural similarity to ACE inhibitors suggests potential cardiovascular effects.

        Pharmacology: Investigating its impact on alcohol consumption and other behaviors.

        Drug Development: Although terminated, research on HOE-065 informs future drug design.

  • Mechanism of Action

    • HOE-065’s dual action involves:
      • Inhibition of AChE: Prolongs acetylcholine availability at synapses.
      • Activation of AChR: Enhances cholinergic signaling.
    • Molecular targets include AChE and AChR subunits.
  • Comparison with Similar Compounds

    Properties

    CAS No.

    123060-44-6

    Molecular Formula

    C35H52N2O9

    Molecular Weight

    644.8 g/mol

    IUPAC Name

    (E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate

    InChI

    InChI=1S/C31H48N2O5.C4H4O4/c1-4-6-7-8-9-13-21-38-31(36)28-22-25-17-14-18-27(25)33(28)29(34)23(3)32-26(30(35)37-5-2)20-19-24-15-11-10-12-16-24;5-3(6)1-2-4(7)8/h10-12,15-16,23,25-28,32H,4-9,13-14,17-22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-,25-,26-,27-,28-;/m0./s1

    InChI Key

    RCEDCOCCCMIKCY-ZVCJTHDASA-N

    Isomeric SMILES

    CCCCCCCCOC(=O)[C@@H]1C[C@@H]2CCC[C@@H]2N1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC.C(=C/C(=O)O)\C(=O)O

    SMILES

    CCCCCCCCOC(=O)C1CC2CCCC2N1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC.C(=CC(=O)O)C(=O)O

    Canonical SMILES

    CCCCCCCCOC(=O)C1CC2CCCC2N1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC.C(=CC(=O)O)C(=O)O

    Synonyms

    HOE 065
    HOE-065
    Hoe065
    n-octyl-2-(N-(1-ethoxycarbonyl-3-phenylpropyl)alanyl)-2-azabicyclo(3.3.0)octane-3-carboxylate
    RA-octil

    Origin of Product

    United States

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